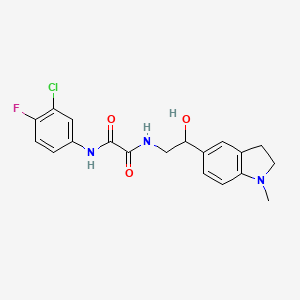

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide

Description

N1-(3-Chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide is a bis-substituted oxalamide derivative characterized by:

- N2-substituent: A 2-hydroxyethyl chain linked to a 1-methylindolin-5-yl moiety, contributing to hydrophilicity (via the hydroxyl group) and aromatic π-system interactions (via the indoline bicyclic structure).

Properties

IUPAC Name |

N'-(3-chloro-4-fluorophenyl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClFN3O3/c1-24-7-6-11-8-12(2-5-16(11)24)17(25)10-22-18(26)19(27)23-13-3-4-15(21)14(20)9-13/h2-5,8-9,17,25H,6-7,10H2,1H3,(H,22,26)(H,23,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARVJLXDTOAYYEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC(=C(C=C3)F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClFN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-(3-chloro-4-fluorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its structure, synthesis, and biological implications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1706124-71-1 |

| Molecular Formula | C19H19ClFN3O3 |

| Molecular Weight | 391.8 g/mol |

This oxalamide derivative features a chloro-substituted phenyl ring and a hydroxyl group, which contribute to its unique chemical reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Oxalamide Core : This is achieved by reacting oxalyl chloride with the appropriate amine precursor.

- Introduction of the Chloro-Fluorophenyl Group : Halogenation reactions are employed to introduce chloro and fluoro substituents onto the phenyl ring.

- Attachment of the Indoline Moiety : The indoline structure is introduced through coupling reactions, ensuring the correct orientation and connectivity.

Biological Activity

Research into the biological activity of this compound suggests diverse potential therapeutic applications:

Anti-inflammatory Properties

The presence of hydroxyl groups in the structure may enhance hydrogen bonding interactions, potentially leading to anti-inflammatory effects. Compounds that share similar functional groups have been reported to inhibit pro-inflammatory cytokines, suggesting a pathway for therapeutic intervention in inflammatory diseases.

Enzyme Inhibition

The compound's ability to interact with various enzymes is a focus of ongoing research. Preliminary studies suggest that it may act as an inhibitor for certain enzymes involved in metabolic pathways, which could be beneficial in conditions such as diabetes or obesity.

Case Studies and Research Findings

A review of related literature reveals several case studies that highlight the biological potential of oxalamides:

- Study on Structural Analogues : Research on structurally similar compounds has shown promising results in reducing tumor size in xenograft models, demonstrating the relevance of structural modifications on biological efficacy.

- Mechanism of Action : Investigations into the mechanism of action reveal that compounds with halogenated phenyl groups can enhance lipophilicity, improving cellular uptake and bioavailability.

- Pharmacokinetic Studies : Initial pharmacokinetic evaluations suggest favorable absorption characteristics for oxalamides, indicating their potential as drug candidates.

Comparison with Similar Compounds

Substituent Variations and Structural Features

The following table summarizes key oxalamide derivatives and their structural distinctions:

Physicochemical Properties

- Solubility : Hydroxyl and methoxy groups improve aqueous solubility (e.g., S336 vs. 4-methoxyphenethyl derivatives). The target compound’s hydroxyl group may confer intermediate solubility relative to purely lipophilic analogs .

- Stereochemical Complexity : Compounds like N1-(4-chlorophenyl)-N2-(thiazolyl/pyrrolidinyl)-oxalamide () exist as stereoisomer mixtures, complicating purification. The target compound’s indoline group introduces chirality, necessitating asymmetric synthesis .

Q & A

Q. Methodology :

- ¹H/¹³C NMR : Analyze in DMSO-d₆ to confirm proton environments (e.g., aromatic protons at δ 7.4–8.1 ppm for chloro-fluorophenyl, indoline protons at δ 2.8–3.5 ppm) and carbon signals (e.g., carbonyl carbons at ~160 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peak (e.g., [M+H]⁺ at m/z 419.1) and isotopic pattern matching the molecular formula C₁₉H₁₈ClFN₂O₃ .

- IR Spectroscopy : Confirm amide C=O stretches (~1650–1700 cm⁻¹) and hydroxyl O-H stretches (~3200–3500 cm⁻¹) .

Advanced: How to design experiments to determine its mechanism of action?

Q. Experimental Design :

- Target Identification : Use computational docking (AutoDock Vina) to predict binding to kinases or GPCRs. Validate with Surface Plasmon Resonance (SPR) to measure binding affinity (KD values) .

- Cellular Assays :

- ELISA : Quantify inhibition of TNF-α or IL-6 in LPS-stimulated macrophages to assess anti-inflammatory activity.

- Western Blotting : Evaluate phosphorylation status of signaling proteins (e.g., MAPK, Akt) .

- Contradiction Analysis : If bioactivity varies across studies, compare assay conditions (e.g., cell lines, serum concentration) and compound purity (HPLC ≥95%) .

Advanced: How to analyze structure-activity relationships (SAR) when similar compounds show varied bioactivity?

Q. SAR Strategy :

-

Comparative Substituent Analysis :

-

Methodology : Synthesize analogs with systematic substitutions (e.g., halogens, alkyl chains) and test in parallel assays. Use molecular dynamics simulations to assess steric/electronic effects .

Advanced: How to resolve discrepancies in reported solubility data affecting in vitro assays?

Q. Contradiction Resolution :

- Solubility Profiling :

- Solvent Screening : Test in DMSO, PBS (pH 7.4), and cell culture media with surfactants (e.g., 0.1% Tween-80). Measure via nephelometry .

- Co-solvent Systems : Use cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility without cytotoxicity .

- Data Normalization : Report solubility as µg/mL under standardized conditions (temperature, pH) to enable cross-study comparisons .

Advanced: What computational methods are recommended to predict metabolic stability?

Q. Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.